Cas no 2697176-73-9 (2-(dihydroxyboranyl)-5-phenylbenzoic acid)

2-(dihydroxyboranyl)-5-phenylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(dihydroxyboranyl)-5-phenylbenzoic acid
- 4-Borono-[1,1'-biphenyl]-3-carboxylic acid
- EN300-1457845
- 2697176-73-9
-
- インチ: 1S/C13H11BO4/c15-13(16)11-8-10(6-7-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,17-18H,(H,15,16)
- InChIKey: BZQLEIOZBDZPPO-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=CC(=CC=1C(=O)O)C1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 242.0750390g/mol
- どういたいしつりょう: 242.0750390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
2-(dihydroxyboranyl)-5-phenylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457845-0.1g |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1457845-0.05g |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1457845-5000mg |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1457845-0.5g |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1457845-0.25g |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1457845-2.5g |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1457845-10000mg |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1457845-100mg |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1457845-500mg |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1457845-1.0g |
2-(dihydroxyboranyl)-5-phenylbenzoic acid |
2697176-73-9 | 1g |
$728.0 | 2023-06-06 |
2-(dihydroxyboranyl)-5-phenylbenzoic acid 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
10. Back matter
2-(dihydroxyboranyl)-5-phenylbenzoic acidに関する追加情報
Recent Advances in the Study of 2-(Dihydroxyboranyl)-5-phenylbenzoic Acid (CAS: 2697176-73-9)
2-(Dihydroxyboranyl)-5-phenylbenzoic acid (CAS: 2697176-73-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This boronic acid derivative exhibits unique properties that make it a promising candidate for various therapeutic applications, particularly in the development of protease inhibitors and boron neutron capture therapy (BNCT) agents. Recent studies have focused on its synthesis, structural characterization, and biological activity, shedding light on its potential mechanisms of action and therapeutic utility.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 2-(dihydroxyboranyl)-5-phenylbenzoic acid, highlighting its improved stability and bioavailability compared to earlier boronic acid derivatives. The researchers employed a novel synthetic route that enhanced the yield and purity of the compound, making it more suitable for preclinical studies. Structural analysis via X-ray crystallography revealed key interactions between the boronic acid moiety and target enzymes, providing insights into its inhibitory activity.
In another significant development, a 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the compound's potential as a proteasome inhibitor. The researchers demonstrated that 2-(dihydroxyboranyl)-5-phenylbenzoic acid selectively targets the chymotrypsin-like activity of the proteasome, a critical pathway in cancer cell survival. In vitro assays using multiple cancer cell lines showed potent anti-proliferative effects, with IC50 values in the low micromolar range. These findings suggest that the compound could serve as a scaffold for developing next-generation proteasome inhibitors with improved efficacy and reduced off-target effects.
Additionally, recent preclinical studies have explored the application of 2-(dihydroxyboranyl)-5-phenylbenzoic acid in boron neutron capture therapy (BNCT). A 2023 paper in Radiation Oncology reported that the compound exhibits favorable biodistribution properties, accumulating selectively in tumor tissues while sparing healthy cells. When combined with neutron irradiation, the boron-10 isotope within the compound generated high-linear energy transfer (LET) particles, leading to significant tumor regression in animal models. These results underscore the compound's potential as a dual-function agent, combining targeted therapy with radiation sensitization.
Despite these promising findings, challenges remain in the clinical translation of 2-(dihydroxyboranyl)-5-phenylbenzoic acid. Pharmacokinetic studies indicate that further optimization is needed to improve its blood-brain barrier penetration and metabolic stability. Ongoing research is focused on structural modifications, such as the introduction of fluorine atoms or pegylation, to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic candidates.
In conclusion, 2-(dihydroxyboranyl)-5-phenylbenzoic acid (CAS: 2697176-73-9) represents a versatile and promising compound in chemical biology and drug discovery. Its unique boronic acid functionality, combined with its demonstrated biological activities, positions it as a valuable tool for both basic research and therapeutic development. Future studies will likely explore its applications in other disease areas, such as inflammatory disorders and infectious diseases, further expanding its potential impact on human health.
2697176-73-9 (2-(dihydroxyboranyl)-5-phenylbenzoic acid) 関連製品
- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)
- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)
- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 1248975-04-3(3-(3,4-dimethylphenyl)pyrrolidine)
- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)
- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 2411292-35-6(2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)